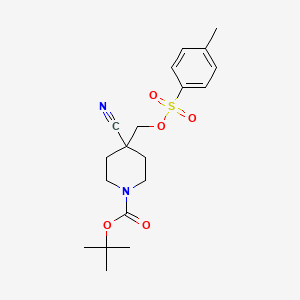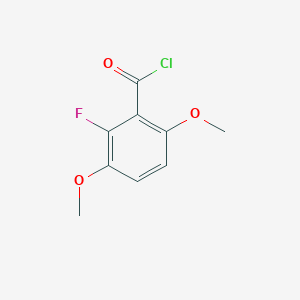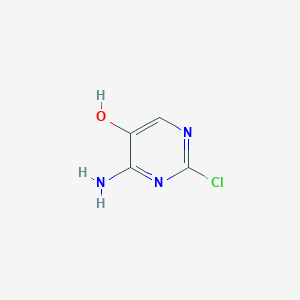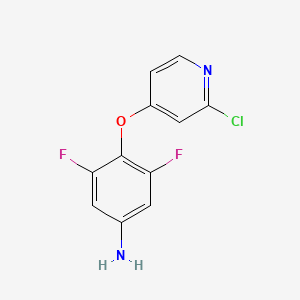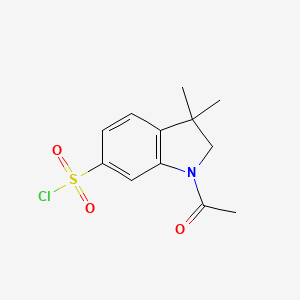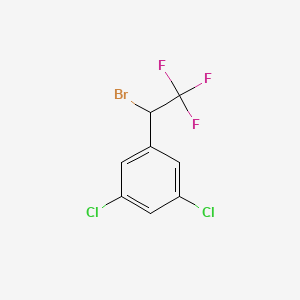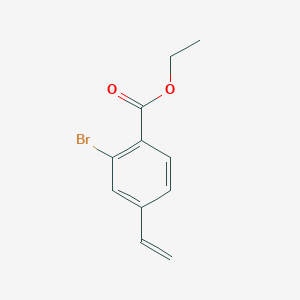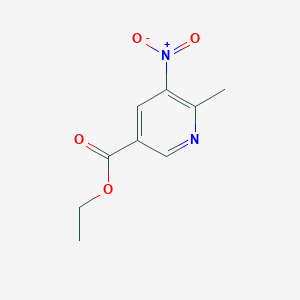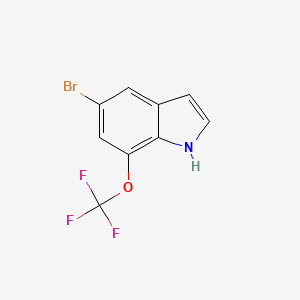
5-Bromo-7-(trifluoromethoxy)-1H-indole
Overview
Description
5-Bromo-7-(trifluoromethoxy)-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and trifluoromethoxy groups in this compound enhances its chemical reactivity and potential for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-(trifluoromethoxy)-1H-indole typically involves the bromination of 7-(trifluoromethoxy)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the indole ring.
Industrial Production Methods: For large-scale production, the synthesis process can be optimized by using continuous flow reactors. This allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-7-(trifluoromethoxy)-1H-indole can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form various oxidized derivatives. Reagents like potassium permanganate or chromium trioxide are often used for these transformations.
Reduction Reactions: The compound can be reduced to form different reduced derivatives. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for such reductions.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Grignard Reagents: Used for nucleophilic substitution reactions.
Potassium Permanganate: Used for oxidation reactions.
Palladium on Carbon (Pd/C): Used for reduction reactions.
Major Products Formed:
Substituted Indoles: Formed through substitution reactions.
Oxidized Indoles: Formed through oxidation reactions.
Reduced Indoles: Formed through reduction reactions.
Scientific Research Applications
Chemistry: 5-Bromo-7-(trifluoromethoxy)-1H-indole is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It is being investigated for its potential to inhibit specific enzymes and pathways involved in disease processes.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
5-Bromo-7-azaindole: Another brominated indole derivative with similar reactivity.
7-(Trifluoromethoxy)-1H-indole: The parent compound without the bromine substitution.
5-Bromoindole: A simpler brominated indole without the trifluoromethoxy group.
Uniqueness: 5-Bromo-7-(trifluoromethoxy)-1H-indole is unique due to the presence of both bromine and trifluoromethoxy groups. This combination enhances its chemical reactivity and potential for diverse applications in scientific research. The trifluoromethoxy group, in particular, imparts unique electronic properties that can influence the compound’s biological activity and stability.
Properties
IUPAC Name |
5-bromo-7-(trifluoromethoxy)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDJCWPXSUDLEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


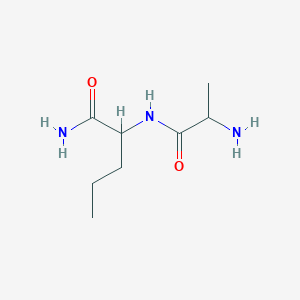
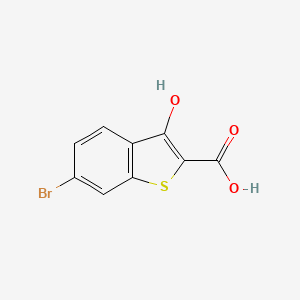
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1407441.png)
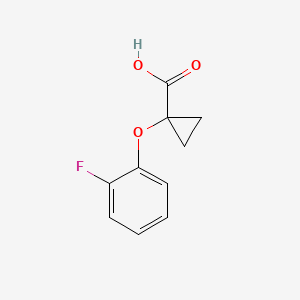
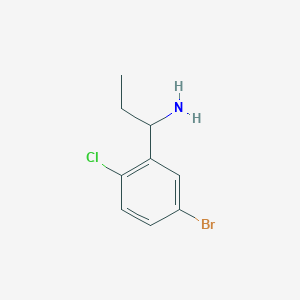
![8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407447.png)
